molecular formula C12H7BrO B008490 1-Bromodibenzofuran CAS No. 103456-35-5

1-Bromodibenzofuran

Cat. No. B008490
M. Wt: 247.09 g/mol
InChI Key: WUYYVOWEBMOELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromodibenzofuran is a chemical compound that belongs to the dibenzofuran family. It is a halogenated organic compound that is commonly used in scientific research. The compound is synthesized using a specific method that involves the reaction of dibenzofuran with bromine.

Scientific Research Applications

1-Bromodibenzofuran is commonly used in scientific research as a reagent in the synthesis of various organic compounds. The compound is also used as a precursor in the synthesis of other important compounds such as dibenzofuran derivatives and polycyclic aromatic hydrocarbons. In addition, the compound is used in the synthesis of organic semiconductors and OLEDs.

Mechanism Of Action

The mechanism of action of 1-Bromodibenzofuran is not well understood. However, it is believed to act as an electrophile due to the presence of the bromine atom. The compound is also known to undergo various reactions such as nucleophilic substitution, Friedel-Crafts alkylation, and Suzuki-Miyaura coupling.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Bromodibenzofuran. However, studies have shown that the compound has low toxicity and does not have any significant adverse effects on human health. The compound is not considered to be carcinogenic or mutagenic.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Bromodibenzofuran in lab experiments are that it is readily available, easy to handle, and has a relatively low toxicity. The compound is also versatile and can be used in a wide range of reactions. However, the limitations of using 1-Bromodibenzofuran are that it is expensive and requires careful handling due to the toxicity of the reagents involved.

Future Directions

There are several future directions for the use of 1-Bromodibenzofuran in scientific research. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the synthesis of new dibenzofuran derivatives and polycyclic aromatic hydrocarbons using 1-Bromodibenzofuran as a precursor. Additionally, the use of 1-Bromodibenzofuran in the synthesis of organic semiconductors and OLEDs is an area of research that has significant potential for future development.
Conclusion:
In conclusion, 1-Bromodibenzofuran is a versatile compound that is commonly used in scientific research. The compound is synthesized using a specific method that involves the reaction of dibenzofuran with bromine. 1-Bromodibenzofuran has several scientific research applications and is used as a reagent in the synthesis of various organic compounds. The compound has low toxicity and does not have any significant adverse effects on human health. However, the compound is expensive and requires careful handling due to the toxicity of the reagents involved. There are several future directions for the use of 1-Bromodibenzofuran in scientific research, including the development of new synthetic methods and the synthesis of new compounds.

properties

IUPAC Name

1-bromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYYVOWEBMOELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145866
Record name 1-Bromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromodibenzofuran

CAS RN

50548-45-3, 103456-35-5
Record name 1-Bromodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50548-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromodibenzo[b,d]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under nitrogen current at −78° C., an n-butyl lithium hexane solution (1.6M, 69 ml) is dropped to a THF solution (175 ml) containing 16.82 g of dibenzofuran, and the temperature of the mixture is raised to room temperature over 80 minutes. The obtained solution is again cooled to −78° C., 19.0 ml of 1,2-dibromoethane is added to the solution, and the temperature of the solution is raised to room temperature over 120 minutes. Water is added to the obtained reaction solution to stop the reaction. Organic layers extracted from the obtained mixture with ethyl acetate are dried with sodium sulfate, and then concentrated with an evaporator to obtain 12.35 g of Compound 16-1.
Name
n-butyl lithium hexane
Quantity
69 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
16.82 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.